2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
Description
2-Bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a thiophene-carbonyl-thiophene methyl group. Sulfonamides are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3S3/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGZBNYKWOAYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative. This can be achieved through the bromination of thiophene, followed by acylation to introduce the thiophene-2-carbonyl group.
Sulfonamide Formation: The next step involves the reaction of the thiophene derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Final Coupling: The final step is the coupling of the thiophene derivative with the benzenesulfonamide under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene moiety can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could introduce sulfoxide or sulfone functionalities.
Scientific Research Applications
Chemistry
In organic synthesis, 2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is used as a building block for the construction of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties, given the known activities of related thiophene and sulfonamide compounds .
Industry
In the materials science field, the compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to the electronic properties of the thiophene moiety .
Mechanism of Action
The exact mechanism of action of 2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfonamide group could inhibit enzyme activity by mimicking the structure of natural substrates, while the thiophene moiety could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The target compound shares core features with several sulfonamide and carboxamide derivatives:
- Thiophene Backbone: Compounds like 5-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-thiophenecarboxamide () and 5-bromo-N-(5-methyl-1,2-oxazol-3-yl)-2-thiophenecarboxamide () feature bromothiophene-carboxamide moieties but lack the sulfonamide group and fused aromatic systems present in the target compound.
- Sulfonamide Linkage: N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide () and 5-amino-N-(2-bromo-5-methyl-phenyl)-2-methoxy-benzenesulfonamide () incorporate brominated aryl sulfonamide groups but differ in substituents (e.g., methoxy, amino, or naphthalene rings).
- Hybrid Structures : 4-Methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide () includes a thiophene-furan hybrid linked to a sulfonamide, highlighting the versatility of heterocyclic integration in such compounds.
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
*Estimated based on structural analogy.
Research Implications
The structural complexity of 2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide positions it as a promising candidate for exploring synergistic effects between sulfonamide pharmacophores and thiophene-based heterocycles. Further synthetic optimization, leveraging methods like Suzuki coupling () or acetylation (), could unlock novel derivatives with tailored therapeutic profiles.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 2-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Thiophene Functionalization : Bromination of thiophene rings using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to ensure regioselectivity .
- Amide Coupling : Reaction of bromothiophene-carboxylic acid with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane (DCM) under nitrogen .
- Sulfonamide Formation : Reacting the intermediate with benzenesulfonyl chloride in the presence of triethylamine (TEA) as a base, optimized at 60°C for 4 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/1,4-dioxane .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0–5°C | 85–90 | |
| Amide Coupling | EDC, HOBt, DCM, RT | 70–75 | |
| Sulfonamide Formation | Benzenesulfonyl chloride, TEA, 60°C | 65–70 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm bromine substitution patterns and sulfonamide/amide linkages. Coupling constants in aromatic regions help distinguish thiophene regioisomers .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak at ~463.2 Da) and isotopic patterns for bromine .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can structural contradictions in sulfonamide derivatives’ biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from substituent effects on the thiophene or benzene rings. To address this:
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., methoxy vs. nitro groups) and test against targets like carbonic anhydrase or kinases .
- Crystallographic Analysis : Use SHELXL or SHELXTL to resolve 3D structures and identify hydrogen-bonding interactions (e.g., sulfonamide oxygen with active-site residues) .
- Bioassay Standardization : Normalize assays for pH, ionic strength, and co-solvents (e.g., DMSO ≤1%) to minimize experimental variability .
Q. What computational strategies predict target binding modes for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystallographic data (e.g., PDB ID 3D7T for sulfonamide-protein complexes). Focus on sulfonamide’s sulfonyl group as a hydrogen-bond acceptor .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD values (<2.0 Å indicates stable binding) .
- QM/MM Calculations : Evaluate electronic effects of bromine substituents on binding affinity using Gaussian 16 at the B3LYP/6-31G* level .
Q. How do reaction parameters influence yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile in bromination steps to reduce side reactions (e.g., hydrolysis) while maintaining yields >80% .
- Temperature Gradients : Use microwave-assisted synthesis (100–120°C, 30 min) for amide coupling to reduce reaction time from 12 hours to <1 hour .
- Design of Experiments (DoE) : Apply Taguchi methods to test factors like stoichiometry (1.2 eq. sulfonyl chloride), solvent polarity (logP >1.5), and catalyst load (5 mol% Pd for cross-couplings) .
Data-Driven Insights
Table 2 : Example Biological Activity Data for Analogous Sulfonamides
| Compound Modification | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Bromo, 2-methoxy substituent | Carbonic Anhydrase IX | 12.3 ± 1.2 | |
| Unsubstituted thiophene | EGFR Kinase | 450 ± 35 |
Note : Activity trends correlate with electron-withdrawing groups (e.g., bromine) enhancing enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
